2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate
Description
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is a synthetic quinoline derivative characterized by a quinoline-8-carboxylate ester moiety linked via an ethyl chain to a 4-oxocyclohexa-2,5-dien-1-yl group. The quinoline core, a heterocyclic aromatic compound, is modified at the 8-position with a carboxylate ester, while the cyclohexadienyl substituent introduces a conjugated ketone system.
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate |
InChI |
InChI=1S/C18H15NO3/c20-15-8-6-13(7-9-15)10-12-22-18(21)16-5-1-3-14-4-2-11-19-17(14)16/h1-9,11,13H,10,12H2 |
InChI Key |
PAUKKOWJJYJSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)OCCC3C=CC(=O)C=C3)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of quinoline-8-carboxylic acid with a suitable cyclohexa-2,5-dien-1-yl derivative under acidic or basic conditions. Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-yl moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the cyclohexa-2,5-dien-1-yl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various quinoline derivatives and cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position on Quinoline: The target compound features a carboxylate at the 8-position, whereas analogs like 2,5-dimethylphenyl quinoline-2-carboxylate and others in have carboxylates at the 2- or 4-positions.
Ester-Linked Groups :
- The 4-oxocyclohexadienyl group in the target compound introduces a planar, conjugated system with a ketone, which may participate in redox reactions or π-π stacking interactions. In contrast, analogs with chlorophenyl or benzyloxy groups (e.g., 2-[4-(benzyloxy)phenyl]-2-oxoethyl derivatives ) prioritize hydrophobic interactions.
The target compound’s cyclohexadienyl ketone could stabilize charge transfer complexes.
Biological Activity
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H15NO3
- Molar Mass : 293.32 g/mol
- CAS Number : 90033-86-6
Mechanisms of Biological Activity
The biological activity of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is primarily attributed to its structural components that influence various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
- Antimicrobial Properties : Studies indicate that quinoline derivatives possess significant antimicrobial activity against a range of pathogens, including bacteria and fungi .
- Anticancer Potential : Some research suggests that quinoline-based compounds may exhibit cytotoxicity against cancer cell lines, making them candidates for further investigation in cancer therapy .
Research Findings
Several studies have explored the biological activity of related compounds and their implications for health:
Antimicrobial Activity
A study demonstrated that derivatives of quinoline, including those similar to 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate, showed notable inhibition against mycobacterial species. Specifically, some compounds exhibited higher activity compared to standard treatments like isoniazid .
Cytotoxicity Studies
Research focused on the cytotoxic effects of various substituted quinolines revealed that certain analogs could induce apoptosis in cancer cells. For instance, the inhibition of cell proliferation was observed in several human cancer cell lines when treated with these compounds .
Case Studies and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
